molecular formula C12H13N3 B8711591 (6-(2-Methylpyridin-4-yl)pyridin-3-yl)methanamine

(6-(2-Methylpyridin-4-yl)pyridin-3-yl)methanamine

Cat. No. B8711591
M. Wt: 199.25 g/mol
InChI Key: NBYYHTMJKHFZCI-UHFFFAOYSA-N
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Description

(6-(2-Methylpyridin-4-yl)pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-(2-Methylpyridin-4-yl)pyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-(2-Methylpyridin-4-yl)pyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

[6-(2-methylpyridin-4-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H13N3/c1-9-6-11(4-5-14-9)12-3-2-10(7-13)8-15-12/h2-6,8H,7,13H2,1H3

InChI Key

NBYYHTMJKHFZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-methylpyridin-4-yl)boronic acid 15-1 (476 mg, 3.48 mmol), (6-chloropyridin-3-yl)methanamine 18-1 (496 mg, 3.48 mmol), Pd(PPh3)4 (202 mg, 0.175 mmol) and K3PO4 (1113 mg, 5.25 mmol) in dioxane (5 mL) was stirred at 96° C. under argon overnight. After cooling to room temperature, the mixture was filtered through celite and washed with ethyl acetate. The filtrate was concentrated by rotavap and the residue subjected to silica gel column chromatography with 7% ammonia-saturated methanol in dichloromethane as eluent to give (2′-methyl-[2,4′-bipyridin]-5-yl)methanamine 18-2 as an oil.
Quantity
476 mg
Type
reactant
Reaction Step One
Quantity
496 mg
Type
reactant
Reaction Step One
Name
Quantity
1113 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
202 mg
Type
catalyst
Reaction Step One

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